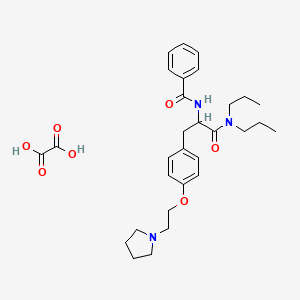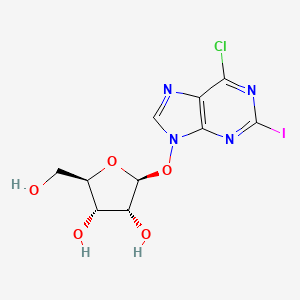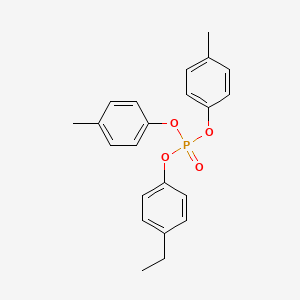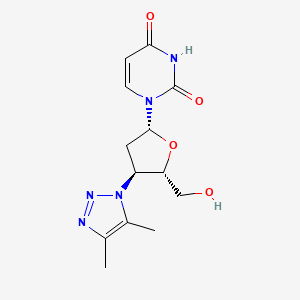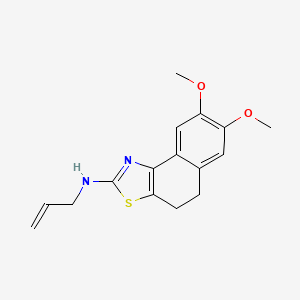
N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine is a complex organic compound with a unique structure that includes both naphthalene and thiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, followed by the introduction of the thiazole ring. The allyl group is then added through an alkylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Applications De Recherche Scientifique
N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the application, but they often include modulation of signaling pathways or inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine: is similar to other naphthalene-thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the allyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
57595-88-7 |
|---|---|
Formule moléculaire |
C16H18N2O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
7,8-dimethoxy-N-prop-2-enyl-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C16H18N2O2S/c1-4-7-17-16-18-15-11-9-13(20-3)12(19-2)8-10(11)5-6-14(15)21-16/h4,8-9H,1,5-7H2,2-3H3,(H,17,18) |
Clé InChI |
KDMVTUHUGNKVBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCC3=C2N=C(S3)NCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


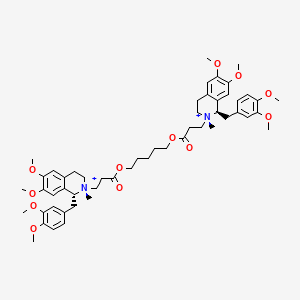

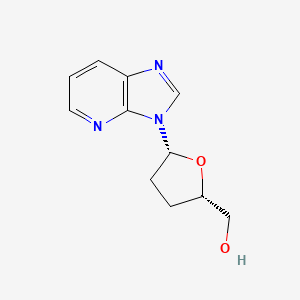
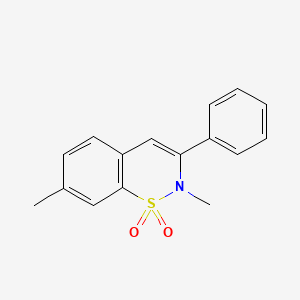
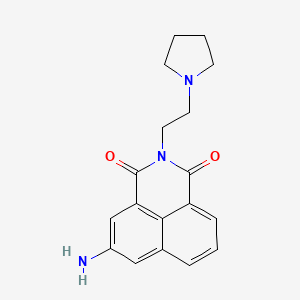

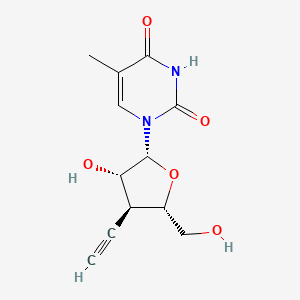
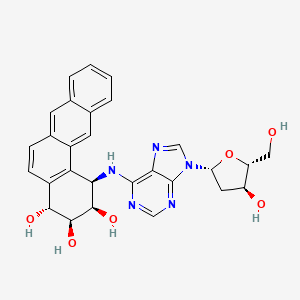
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)

